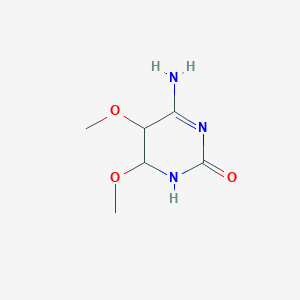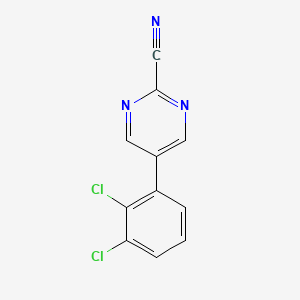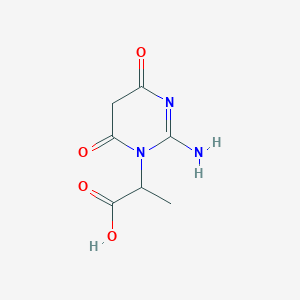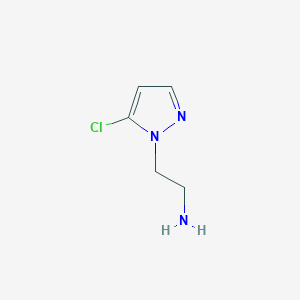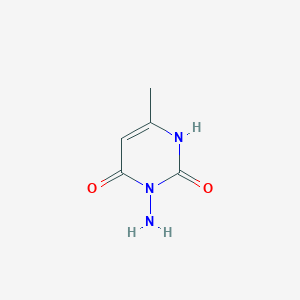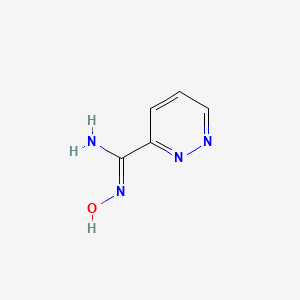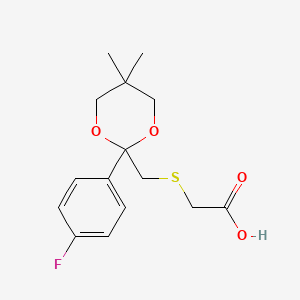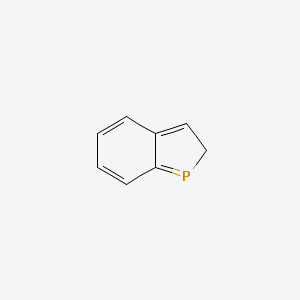
2-Chloro-4-(cyclopropylsulfonyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(cyclopropylsulfonyl)phenol is an organic compound with the molecular formula C9H9ClO3S It is characterized by the presence of a chloro group, a cyclopropylsulfonyl group, and a phenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyclopropylsulfonyl)phenol typically involves the chlorination of phenol followed by the introduction of the cyclopropylsulfonyl group. One common method is the nucleophilic aromatic substitution reaction, where phenol is first chlorinated to form 2-chlorophenol. This intermediate is then reacted with cyclopropylsulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production.
化学反応の分析
Types of Reactions
2-Chloro-4-(cyclopropylsulfonyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenol moiety can undergo oxidation to form quinones, while reduction reactions can modify the sulfonyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
Substitution: Various substituted phenols.
Oxidation: Quinones and related compounds.
Reduction: Reduced sulfonyl derivatives.
Coupling: Biaryl compounds.
科学的研究の応用
2-Chloro-4-(cyclopropylsulfonyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Chloro-4-(cyclopropylsulfonyl)phenol involves its interaction with specific molecular targets. The chloro and sulfonyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The phenol moiety can form hydrogen bonds and engage in electron transfer processes, contributing to its overall mechanism of action .
類似化合物との比較
Similar Compounds
2-Chlorophenol: Lacks the cyclopropylsulfonyl group, making it less versatile in certain reactions.
4-Chlorophenol: Similar structure but different substitution pattern, leading to distinct reactivity.
Cyclopropylsulfonylbenzene: Lacks the phenol group, affecting its chemical and biological properties.
Uniqueness
2-Chloro-4-(cyclopropylsulfonyl)phenol is unique due to the combination of its chloro, cyclopropylsulfonyl, and phenol groups
特性
CAS番号 |
1147558-11-9 |
|---|---|
分子式 |
C9H9ClO3S |
分子量 |
232.68 g/mol |
IUPAC名 |
2-chloro-4-cyclopropylsulfonylphenol |
InChI |
InChI=1S/C9H9ClO3S/c10-8-5-7(3-4-9(8)11)14(12,13)6-1-2-6/h3-6,11H,1-2H2 |
InChIキー |
FUVBYNIIISJPNI-UHFFFAOYSA-N |
正規SMILES |
C1CC1S(=O)(=O)C2=CC(=C(C=C2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


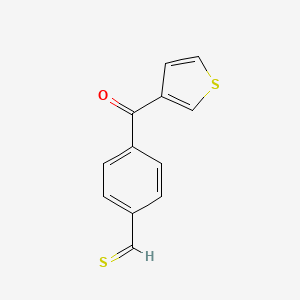
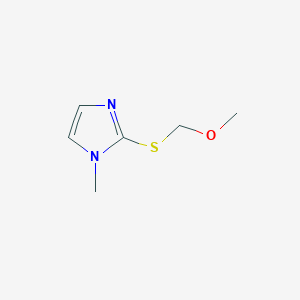
![Furo[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13105085.png)
![6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13105097.png)


